molecular formula C7H4Cl4O2 B13441566 Tetrachloroguaiacol-13C6

Tetrachloroguaiacol-13C6

Cat. No.: B13441566
M. Wt: 267.9 g/mol
InChI Key: YZZVKLJKDFFSFL-WBJZHHNVSA-N
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Description

3,4,5,6-Tetrachloroguaiacol-13C6 is a carbon-13 isotopically labeled derivative of tetrachloroguaiacol, a chlorinated phenolic compound. Its structure comprises a guaiacol backbone (2-methoxyphenol) with four chlorine atoms substituted at positions 3, 4, 5, and 6. The ¹³C6 labeling indicates that six carbon atoms in the aromatic ring are replaced with the stable isotope carbon-13, achieving 99% isotopic purity .

This compound is primarily employed as an internal standard in environmental and analytical chemistry, particularly for quantifying chlorophenolic contaminants in water, soil, and biological samples. Its isotopic labeling minimizes matrix interference during mass spectrometry (MS) analysis, enabling precise calibration and recovery calculations in methods such as EPA Method 1653A .

Properties

Molecular Formula

C7H4Cl4O2

Molecular Weight

267.9 g/mol

IUPAC Name

3,4,5,6-tetrachloro-2-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

YZZVKLJKDFFSFL-WBJZHHNVSA-N

Isomeric SMILES

CO[13C]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrachloroguaiacol-13C6 can be synthesized through the chlorination of guaiacol, followed by isotopic labeling. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas and ensure the efficient incorporation of carbon-13 isotopes. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrachloroguaiacol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrachloroguaiacol-13C6 has a wide range of applications in scientific research:

Mechanism of Action

Tetrachloroguaiacol-13C6 exerts its effects through various mechanisms:

Comparison with Similar Compounds

4-Chloroguaiacol-13C6

  • Structure : Single chlorine at position 4 on the guaiacol backbone.
  • Role : Used for detecting low-chlorinated guaiacols in environmental samples.
  • Key Distinction : Reduced chlorination lowers its hydrophobicity compared to tetrachlorinated analogs, affecting retention times in chromatographic separations .

4,5-Dichlorocatechol-13C6

  • Structure : Two chlorine atoms on a catechol backbone (1,2-dihydroxybenzene).
  • Role : Targets dichlorocatechols, intermediates in lignin degradation.
  • Key Distinction : The absence of a methoxy group and presence of two hydroxyl groups increase polarity, requiring distinct MS ionization conditions .

4,5,6-Trichloroguaiacol-13C6

  • Structure : Three chlorines (positions 4, 5, 6) on guaiacol.
  • Role : Quantifies trichloroguaiacols in pulp and paper mill effluents.
  • Key Distinction : Lower chlorination reduces electron-capture detector (ECD) sensitivity compared to tetrachloroguaiacol .

Pentachlorophenol-13C6

  • Role: Flagship compound for pentachlorophenol analysis in regulatory compliance.
  • Key Distinction : Higher chlorination enhances persistence in lipid-rich matrices but increases toxicity concerns .

3,4,5,6-Tetrachlorocatechol-13C6

  • Structure : Four chlorines on catechol.
  • Role : Tracks tetrachlorocatechol metabolites in biodegradation studies.
  • Key Distinction : Dual hydroxyl groups facilitate hydrogen bonding, complicating extraction efficiency compared to guaiacol derivatives .

5-Chlorovanillin-13C6

  • Structure : Chlorine at position 5 on vanillin (4-hydroxy-3-methoxybenzaldehyde).
  • Role: Monitors chlorinated vanillins in food and agricultural runoff.
  • Key Distinction : The aldehyde group introduces reactivity absent in guaiacol derivatives, necessitating derivatization for GC-MS analysis .

Isotopic Labeling and Analytical Performance

All compounds listed in Table 1 are ¹³C-labeled except 3,4,5-Trichlorophenol (unlabeled), which serves as a universal internal standard (IS). The ¹³C6 labeling in tetrachloroguaiacol-13C6 ensures minimal mass overlap with native analytes, enhancing accuracy in high-resolution MS. For example, in EPA Method 1653A, co-eluting native and labeled ions (e.g., m/z 196 vs. 202) are resolved to correct for matrix effects .

Data Table: Comparative Overview

Table 1. Key Properties of 3,4,5,6-Tetrachloroguaiacol-13C6 and Related Compounds

Compound Name Chlorine Substitution Backbone Isotopic Purity Concentration (µg/mL) Primary Application
3,4,5,6-Tetrachloroguaiacol-13C6 3,4,5,6 Guaiacol 99% 250 Environmental water analysis
4-Chloroguaiacol-13C6 4 Guaiacol 99% 250 Low-chlorinated pollutant screening
4,5-Dichlorocatechol-13C6 4,5 Catechol 99% 250 Lignin degradation studies
4,5,6-Trichloroguaiacol-13C6 4,5,6 Guaiacol 99% 250 Industrial effluent monitoring
Pentachlorophenol-13C6 1,2,3,4,5 Phenol 99% 250 Regulatory compliance testing
3,4,5,6-Tetrachlorocatechol-13C6 3,4,5,6 Catechol 99% 250 Biodegradation metabolite tracking
5-Chlorovanillin-13C6 5 Vanillin 99% 250 Food and agricultural analysis
3,4,5-Trichlorophenol (IS) 3,4,5 Phenol Unlabeled 250 Universal internal standard

Source: Adapted from isotope.com

Analytical Implications

The structural diversity among these compounds necessitates tailored sample preparation and detection protocols. For instance, guaiacol derivatives (e.g., this compound) exhibit higher volatility than catechol analogs, favoring GC-MS over LC-MS. Conversely, vanillin derivatives require aldehyde stabilization via derivatization. The uniform 250 µg/mL concentration in methanol ensures compatibility with EPA Method 1653A workflows .

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